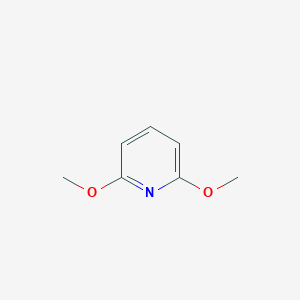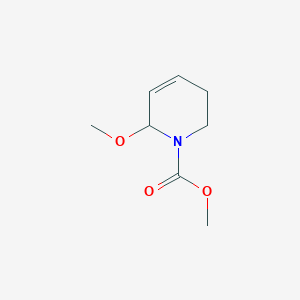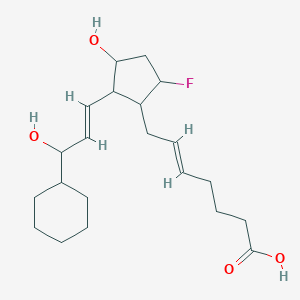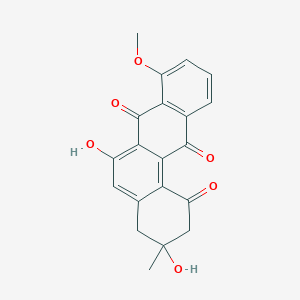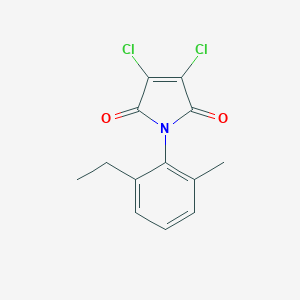
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown promise in scientific research applications. This compound is also known as rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that was once used for pain relief and reducing inflammation. However, due to its potential risks and side effects, rofecoxib was withdrawn from the market in 2004. Despite this, research on the compound has continued, and it has shown potential in various areas.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is through selective inhibition of COX-2. This inhibition reduces the production of prostaglandins, which are molecules that play a role in inflammation and pain. By reducing the production of prostaglandins, the compound can provide pain relief and reduce inflammation.
Effets Biochimiques Et Physiologiques
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has shown various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- in lab experiments is its selective inhibition of COX-2. This makes it a potential target for drug development for conditions that involve inflammation and pain. However, one limitation is its potential side effects, which include cardiovascular risks and gastrointestinal toxicity.
Orientations Futures
There are several future directions for research on 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-. One area of research is its potential as a neuroprotective agent for conditions such as Alzheimer's disease. Another area of research is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to understand the cardiovascular risks and gastrointestinal toxicity associated with the compound.
Conclusion
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown potential in scientific research applications. Its selective inhibition of COX-2 makes it a potential target for drug development for conditions that involve inflammation and pain. However, its potential risks and side effects need to be further studied. Future research directions include its potential as a neuroprotective and chemopreventive agent, as well as further understanding of its associated risks and toxicity.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is complex and involves several steps. The synthesis process begins with the reaction between 2,6-dimethylaniline and ethyl chloroformate, which produces an intermediate compound. The intermediate compound is then reacted with sodium hydride and 3,4-dichlorophenacyl bromide to produce the final product.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has been studied for its potential in various scientific research applications. One area of research has been its use as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain. Inhibition of COX-2 can reduce inflammation and pain, which makes it a potential target for drug development.
Propriétés
Numéro CAS |
117659-55-9 |
|---|---|
Nom du produit |
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- |
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
Clé InChI |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
SMILES canonique |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
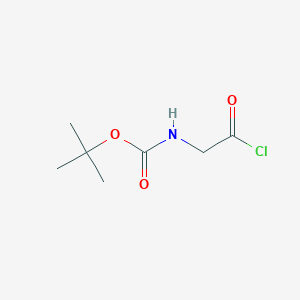
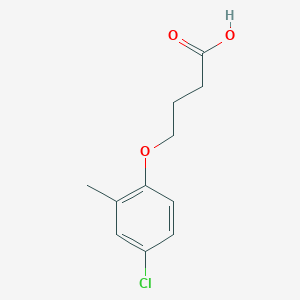
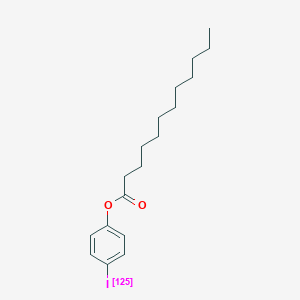
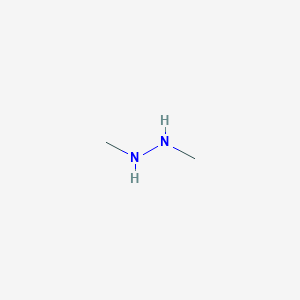
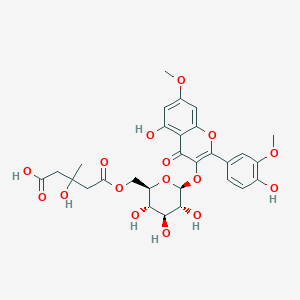
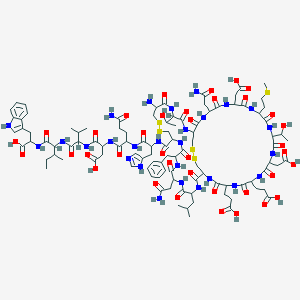
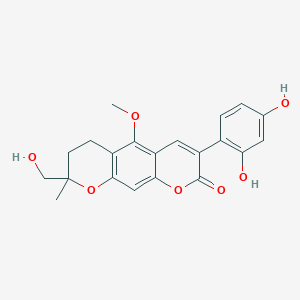
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
